molecular formula C12H17NO3S B13533496 3-(2-(Methylsulfonyl)phenoxy)piperidine

3-(2-(Methylsulfonyl)phenoxy)piperidine

Cat. No.: B13533496
M. Wt: 255.34 g/mol
InChI Key: HODWOXNQKUVUBV-UHFFFAOYSA-N
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Description

3-(2-(Methylsulfonyl)phenoxy)piperidine is an organic compound that features a piperidine ring substituted with a phenoxy group, which is further substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methylsulfonyl)phenoxy)piperidine typically involves the reaction of 2-(Methylsulfonyl)phenol with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the phenol group is activated by the methylsulfonyl group, allowing it to react with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methylsulfonyl)phenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding phenoxy-piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide are commonly used.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Phenoxy-piperidine derivatives.

    Substitution: Various substituted phenoxy-piperidine compounds depending on the nucleophile used.

Scientific Research Applications

3-(2-(Methylsulfonyl)phenoxy)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Methylsulfonyl)phenoxy)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and other interactions with the target protein. The piperidine ring provides structural rigidity and contributes to the overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(Methanesulfonyl)phenoxy)piperidine: Similar structure but with a methanesulfonyl group instead of a methylsulfonyl group.

    3-(2-(Ethylsulfonyl)phenoxy)piperidine: Contains an ethylsulfonyl group, leading to different steric and electronic properties.

    3-(2-(Phenylsulfonyl)phenoxy)piperidine: Features a phenylsulfonyl group, which can significantly alter its chemical behavior and biological activity.

Uniqueness

3-(2-(Methylsulfonyl)phenoxy)piperidine is unique due to the presence of the methylsulfonyl group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

3-(2-methylsulfonylphenoxy)piperidine

InChI

InChI=1S/C12H17NO3S/c1-17(14,15)12-7-3-2-6-11(12)16-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3

InChI Key

HODWOXNQKUVUBV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1OC2CCCNC2

Origin of Product

United States

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